molecular formula C15H19N5S B5440767 4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE

4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE

Cat. No.: B5440767
M. Wt: 301.4 g/mol
InChI Key: YQUSZFGBPBDZGL-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine is a triazine derivative characterized by a phenylsulfanylmethyl group at position 4 and a piperidine substituent at position 6 of the triazine core. The compound’s structure (Figure 1A, referenced in ) suggests lipophilicity due to the aromatic phenyl group, which may enhance blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapies.

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5S/c16-14-17-13(11-21-12-7-3-1-4-8-12)18-15(19-14)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-11H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSZFGBPBDZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or nickel complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenated triazine derivatives and nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted triazine compounds .

Scientific Research Applications

4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(PHENYLSULFANYL)METHYL]-6-PIPERIDINO-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The triazine ring may also participate in binding interactions with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The triazine core allows for modular substitution, leading to compounds with distinct physicochemical and biological properties. Key comparisons include:

Compound Name (IUPAC) Substituents (Position 4, 6) Molecular Weight (g/mol) Key Biological Activity Source/Application
4-[(Phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine Phenylsulfanylmethyl, piperidine ~325 (estimated) Hypothesized CNS activity Target compound (structural analysis)
4-(Methylthio)-6-piperidino-1,3,5-triazin-2-amine () Methylthio, piperidine 225.31 Unspecified (potential antimicrobial) Thermo Scientific
4-((2-Isopropylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine () Phenoxymethyl (isopropyl), piperazine Not reported Serotonin 5-HT6 receptor ligand Pharmacological study
N-(4-Bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)-6-piperidino-1,3,5-triazin-2-amine () Pyrazole (dimethyl), piperidine Not reported Self-assembling material Crystallography study

Key Observations :

  • Lipophilicity : The phenylsulfanylmethyl group in the target compound likely enhances lipophilicity compared to methylthio () or pyridyl () substituents, which may influence bioavailability and tissue distribution.
  • Piperidine vs. Piperazine : Piperidine (saturated 6-membered ring) and piperazine (unsaturated 6-membered ring with two nitrogen atoms) substituents () affect electron distribution and binding interactions with biological targets.
Functional Comparisons
  • Antimicrobial Activity: 4-(4-(Arylamino)-6-(piperidin-1-yl)-1,3,5-triazine derivatives () exhibit antimicrobial properties, suggesting the triazine core’s versatility. However, the target compound’s phenylsulfanylmethyl group may confer distinct selectivity or potency.
  • CNS Applications: While the target compound lacks direct evidence for neuroactivity, 4-PSB-2 (a structurally unrelated butanone derivative in ) demonstrates anti-inflammatory and memory-enhancing effects in Alzheimer’s disease models. This highlights the need for triazine-specific studies to explore similar mechanisms.
  • Material Science: Triazines with pyrazole or phenoxy groups () are used in self-assembling materials, underscoring the scaffold’s adaptability beyond pharmacology.

Research Findings and Hypotheses

Pharmacological Potential
  • Anti-inflammatory Mechanisms: Analogous to NSAIDs (), the phenylsulfanylmethyl group may inhibit cyclooxygenase (COX) or pro-inflammatory cytokines (e.g., TNF-α, iNOS), though this requires validation.
  • Synaptic Plasticity : Structural analogs with piperidine () could modulate synaptic proteins like PSD-95 (postsynaptic density protein 95), as seen in 4-PSB-2-treated mice ().
Limitations and Contradictions
  • Lack of Direct Data: Most evidence focuses on unrelated compounds (e.g., 4-PSB-2, a butanone derivative), limiting extrapolation to the triazine-based target.
  • Structural vs. Functional Divergence : While substituents like methylthio () or pyridyl () alter molecular properties, their biological implications remain speculative without targeted studies.

Biological Activity

The compound 4-[(phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H17N5SC_{13}H_{17N_5S} with a molecular weight of approximately 281.37 g/mol. The structure features a piperidine moiety linked to a triazine ring with a phenylsulfanyl group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to triazines have shown IC50 values indicating potent activity against various cancer cell lines, including breast cancer (MCF-7) and others .
    • A specific study reported that certain triazine sulfonamides demonstrated IC50 values of 42 µM and 50 µM against MCF-7 cells, suggesting that modifications in the triazine structure can enhance anticancer efficacy .
  • Enzyme Inhibition
    • The compound's potential as an inhibitor of specific enzymes has been investigated. For instance, it may act on nucleoside transporters (ENTs), which are critical in regulating nucleotide synthesis and adenosine function. Research has shown that analogues of related compounds can selectively inhibit ENT2 over ENT1 .
  • Neuroprotective Effects
    • Similar compounds have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The ability to inhibit monoamine oxidase (MAO) is a common mechanism through which these compounds exert neuroprotective effects .

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various triazine derivatives, it was found that modifications to the piperidine and triazine structures significantly impacted their cytotoxicity against cancer cell lines. The compound exhibited promising results in reducing cell viability in vitro compared to standard chemotherapeutics like chlorambucil.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with nucleoside transporters using transfected cell lines. The results indicated that the compound could effectively inhibit ENT2, leading to altered nucleoside metabolism which may enhance therapeutic outcomes in certain cancers and improve the efficacy of chemotherapeutic agents .

Data Tables

Activity IC50 (µM) Cell Line Reference
Anticancer Activity42MCF-7
Nucleoside Transport InhibitionN/AENT1/ENT2 Transfected Cells
Neuroprotection (MAO Inhibition)N/ANeurodegenerative Models

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-[(phenylsulfanyl)methyl]-6-piperidino-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, the phenylsulfanyl group can be introduced via thiol-ene chemistry under inert conditions. Optimization requires systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd-based for cross-coupling), and temperature (60–120°C). Use high-performance liquid chromatography (HPLC) to monitor intermediate purity and adjust stoichiometry to minimize byproducts like disulfides .

Q. How can the molecular structure of this compound be validated, and what analytical techniques are critical?

  • Answer : Combine NMR (¹H, ¹³C, and 2D-COSY for piperidine and triazine ring protons), FT-IR (to confirm sulfanyl and amine groups), and high-resolution mass spectrometry (HRMS). X-ray crystallography is ideal for resolving stereochemical ambiguities, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Answer : Measure solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy. Stability studies under light, heat, and humidity (40°C/75% RH for 4 weeks) should assess degradation pathways. Use reverse-phase HPLC to quantify degradation products like oxidized sulfoxide derivatives .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

  • Answer : Apply comparative analysis frameworks :

  • Step 1 : Systematically categorize conflicting studies (e.g., antimicrobial vs. cytotoxic assays).
  • Step 2 : Standardize assay conditions (cell lines, exposure time, controls) across replicates.
  • Step 3 : Use meta-analysis tools to quantify effect sizes and heterogeneity (e.g., I² statistic).
  • Example : If Study A reports IC₅₀ = 10 µM (cancer cells) and Study B shows no activity, verify cell permeability via LC-MS intracellular concentration measurements .

Q. What advanced experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

  • Answer : Follow tiered approaches from projects like INCHEMBIOL :

  • Lab-scale : Aerobic/anaerobic biodegradation assays with LC-MS/MS to track metabolites.
  • Microcosm/mesocosm : Simulate soil/water systems spiked with the compound (1–100 ppm) to assess bioaccumulation in model organisms (e.g., Daphnia magna).
  • Data integration : Apply fugacity models to predict compartmental distribution (log Kow >3 suggests high sediment affinity).

Q. How can computational methods enhance understanding of structure-activity relationships (SAR) for this triazine derivative?

  • Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., DHFR for antimicrobial activity). Validate with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability.
  • QSAR models : Train on datasets with ~20 analogs; descriptors include Hammett σ (sulfanyl group), molar refractivity (piperidine), and topological polar surface area (TPSA) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for dose-response studies with high variability?

  • Answer :

  • Experimental design : Use randomized block designs with split plots (e.g., dose as main plot, cell type as subplot) to isolate variability sources .
  • Analysis : Fit non-linear mixed-effects models (NLME) to dose-response curves. Report 95% confidence intervals for EC₅₀ values.
  • Example : If triplicate assays show CV >15%, apply Grubbs’ test to identify outliers and repeat under controlled humidity/temperature .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Answer : Conduct ADME-Tox bridging studies:

  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatic microsomes).
  • Tissue distribution : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting.
  • Mechanistic follow-up : Use RNA-seq to compare gene expression profiles in vitro (2D culture) vs. in vivo (xenograft models) .

Tables for Key Data

Property Method Typical Value Reference
Log P (octanol-water)Shake-flask HPLC2.8 ± 0.3
Aqueous solubility (25°C)Saturation shake-flask0.12 mg/mL (pH 7.4)
Thermal decompositionTGA-DSCOnset: 218°C

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